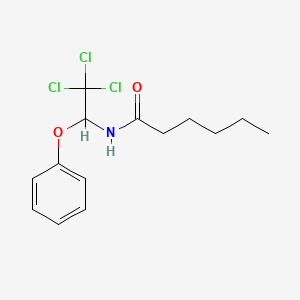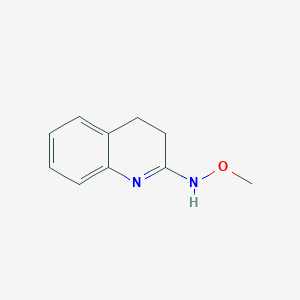![molecular formula C21H21N3O2 B11709961 4-{[(1E)-(3-allyl-2-hydroxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11709961.png)
4-{[(1E)-(3-allyl-2-hydroxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(1E)-(3-allyl-2-hydroxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of an imine group (R2C=NR’) and are widely used in various fields due to their versatile chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1E)-(3-allyl-2-hydroxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with 3-allyl-2-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol/acetic acid mixture under reflux conditions . The resulting Schiff base is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The phenolic hydroxyl group can participate in various substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction.
Substitution: Acid chlorides or alkyl halides in the presence of a base can be used for substitution reactions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Corresponding amines.
Substitution: Ester or ether derivatives.
Scientific Research Applications
4-{[(1E)-(3-allyl-2-hydroxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory and antimicrobial agent. Its Schiff base structure allows it to interact with various biological targets.
Material Science: Due to its ability to form stable complexes with metals, it is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{[(1E)-(3-allyl-2-hydroxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in enzymes or receptors, modulating their activity. Additionally, the phenolic hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
- **4-[(E)-(3-Hydroxybenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- **4-[(E)-(3-Hydroxy-4-methoxybenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Uniqueness
Compared to similar compounds, 4-{[(1E)-(3-allyl-2-hydroxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one stands out due to the presence of the allyl group, which can undergo additional chemical transformations. This structural feature enhances its versatility in synthetic applications and potential biological activities.
Properties
Molecular Formula |
C21H21N3O2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-[(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C21H21N3O2/c1-4-9-16-10-8-11-17(20(16)25)14-22-19-15(2)23(3)24(21(19)26)18-12-6-5-7-13-18/h4-8,10-14,25H,1,9H2,2-3H3 |
InChI Key |
PECVJESIQKSBTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CC(=C3O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-bromophenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11709891.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-pyridin-3-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11709900.png)


![N'-[(E)-(2-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11709917.png)
![2,2-Diphenyl-N-{2,2,2-trichloro-1-[3-(2-methoxy-5-nitro-phenyl)-thioureido]-ethyl}-acetamide](/img/structure/B11709919.png)
![Benzyl 4-({[16-(2-{[4-(benzyloxy)-4-oxobutyl]amino}-2-oxoethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]acetyl}amino)butanoate](/img/structure/B11709928.png)
![(8Z)-4-methyl-8-(2-phenylhydrazinylidene)-2H-furo[2,3-h]chromene-2,9(8H)-dione](/img/structure/B11709934.png)
![5-[2,2,2-Trichloro-1-(1,2-dihydroacenaphthylen-5-yl)ethyl]-1,2-dihydroacenaphthylene](/img/structure/B11709942.png)

![4-[(4,6-Di-piperidin-1-yl-[1,3,5]triazin-2-yl)-hydrazonomethyl]-2-nitro-phenol](/img/structure/B11709963.png)

